![molecular formula C21H24N6O4S B2484601 6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-43-6](/img/structure/B2484601.png)
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
The compound is a part of a broader class of chemical compounds known for their diverse biological activities and complex chemical structures. These compounds often contain pyrimidine, pyrrolidine, or triazole rings, which contribute to their significant chemical properties and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical processes, including condensation, cyclization, and functional group transformations. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through Dieckmann cyclization and subsequent acylation reactions (Jones et al., 1990). Additionally, the synthesis of pyrimidine derivatives often employs cyclization of carbonyl compounds with thiosemicarbazides in basic medium (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques used to determine the molecular structure of these compounds. These methods provide detailed information about the spatial arrangement of atoms within a molecule and the electronic environment surrounding various functional groups. For example, the structure of substituted pyridines has been elucidated through supramolecular aggregation involving hydrogen bonding and π-π interactions (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. They can undergo various chemical reactions, including alkylation, acylation, and electrophilic substitution. The specific reactivity patterns can lead to the formation of novel derivatives with potential biological activities. For instance, the reaction of pyrimidine derivatives with electrophiles has been explored to generate compounds with varied substituents at the sulfur atom, affecting their chemical properties and potential applications (Bassyouni & Fathalla, 2013).
properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-2-31-16-7-5-15(6-8-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)32-13-19(29)26-9-3-4-10-26/h5-8,12H,2-4,9-11,13H2,1H3,(H2,22,23,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTJAYYXBKTPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
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